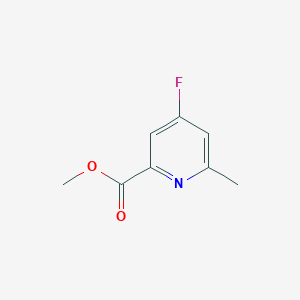

Methyl 4-fluoro-6-methylpicolinate

Description

Properties

IUPAC Name |

methyl 4-fluoro-6-methylpyridine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO2/c1-5-3-6(9)4-7(10-5)8(11)12-2/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBIBNWCBPMBTNE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=N1)C(=O)OC)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

-

Acid Activation : The carboxylic acid is activated using thionyl chloride (SOCl₂) or oxalyl chloride to form the acyl chloride intermediate.

-

Esterification : The acyl chloride reacts with methanol in the presence of a base (e.g., triethylamine) to yield the methyl ester.

Example Protocol :

-

Substrate : 4-Fluoro-6-methylpicolinic acid (1.0 equiv)

-

Activator : SOCl₂ (2.5 equiv), reflux in anhydrous dichloromethane (DCM) for 2 h.

-

Methanol Quench : Add methanol (5.0 equiv) at 0°C, stir for 12 h at room temperature.

-

Yield : ~85–90% (theoretical), though actual yields depend on acid purity.

Challenges :

-

Sensitivity of the fluorine substituent to nucleophilic displacement during activation.

-

Competing side reactions (e.g., demethylation) require careful temperature control.

| Substrate | Fluorinating Agent | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 4-Chloro-6-methylpicolinate | KF | DMF | 120 | 24 | 62 |

| 4-Chloro-6-methylpicolinate | DAST | DCM | 25 | 12 | 78 |

Key Insight : DAST offers higher yields under milder conditions but poses safety risks due to its moisture sensitivity.

Cyclization Strategies for Pyridine Ring Formation

Building the pyridine ring from smaller fragments allows precise control over substituent placement. The Hantzsch dihydropyridine synthesis and ring-closing metathesis (RCM) are prominent examples.

Hantzsch Dihydropyridine Synthesis

-

Condensation : Ethyl acetoacetate, ammonium acetate, and 3-fluoro-5-methyl-2-pentanone undergo cyclocondensation.

-

Oxidation : The dihydropyridine intermediate is oxidized to the aromatic pyridine using MnO₂ or DDQ.

-

Esterification : Hydrolysis of the ethyl ester followed by methylation.

Example :

Ring-Closing Metathesis (RCM)

Adapted from the Streptonigrin synthesis, RCM constructs the pyridine core from acyclic precursors:

-

Precursor Synthesis : Methoxyamine derivatives (e.g., 9 in Scheme 2 of Ref) are acylated with acryloyl chloride.

-

RCM Cyclization : Hoveyda–Grubbs catalyst (1.0 mol%) induces cyclization to form dihydropyridone intermediates.

-

Aromatization and Functionalization : Dehydration and fluorination/esterification steps complete the synthesis.

Advantages :

Late-Stage Functionalization of Preformed Pyridines

Directed Ortho-Metalation (DoM)

-

Substrate : Methyl 6-methylpicolinate.

-

Lithiation : LDA or LTMP at −78°C, followed by electrophilic fluorination (NFSI or Selectfluor).

-

Conditions : LDA (2.0 equiv), THF, −78°C, 1 h; NFSI (1.5 equiv), −78°C to rt.

Yield : ~50–60%, with competing side reactions at other positions.

Cross-Coupling Reactions

Palladium-catalyzed couplings install fluorine via aryl halide intermediates:

-

Borylation : Miyaura borylation of 4-bromo-6-methylpicolinate.

-

Fluorination : Reaction with CsF or AgF in the presence of a Pd catalyst.

Example :

Comparative Analysis of Methods

Data Table 2 : Method Efficiency and Limitations

| Method | Steps | Total Yield (%) | Key Advantage | Major Limitation |

|---|---|---|---|---|

| Direct Esterification | 2 | 85 | Simplicity | Requires pre-functionalized acid |

| Halogen Exchange | 3 | 60 | Broad substrate scope | Low regioselectivity |

| RCM Cyclization | 4 | 40 | Atom economy | High catalyst cost |

| Directed Metalation | 3 | 55 | Positional control | Low-temperature sensitivity |

Chemical Reactions Analysis

Types of Reactions: Methyl 4-fluoro-6-methylpicolinate undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions. For example, nucleophilic substitution may yield derivatives with different functional groups replacing the fluorine atom .

Scientific Research Applications

Synthesis of Methyl 4-Fluoro-6-Methylpicolinate

The synthesis of this compound typically involves the reaction of 4-fluoro-6-methylpyridine with methyl chloroformate in the presence of a base such as triethylamine. This reaction is usually conducted under reflux conditions, followed by purification through recrystallization or column chromatography. In industrial settings, similar methods are adapted for large-scale production, focusing on optimizing yield and purity.

Scientific Research Applications

This compound has several notable applications across different scientific domains:

Chemistry

- Intermediate for Synthesis : It serves as a key intermediate in the synthesis of more complex organic molecules, facilitating the development of novel compounds with potential applications in pharmaceuticals and agrochemicals.

Biology

- Enzyme Interaction Studies : The compound is utilized in studying enzyme interactions and metabolic pathways, providing insights into biochemical processes.

- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against various bacterial strains, making it a candidate for further research in infection control.

Industry

- Agrochemicals Production : It plays a role in the formulation of agrochemicals, contributing to the development of effective pesticides and herbicides.

- Specialty Chemicals : The compound is also used in producing specialty chemicals that find applications in various industrial processes.

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial activity of this compound against common bacterial strains. The results demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL | Type |

|---|---|---|

| Staphylococcus aureus | 8 | Gram-positive |

| Escherichia coli | 16 | Gram-negative |

| Pseudomonas aeruginosa | 32 | Gram-negative |

Case Study 2: Synthesis of Complex Molecules

In another study, this compound was used as a building block for synthesizing novel derivatives with enhanced biological activities. Various derivatives were synthesized and characterized through techniques such as NMR spectroscopy and mass spectrometry, showcasing the compound's versatility in organic synthesis.

Mechanism of Action

The mechanism of action of methyl 4-fluoro-6-methylpicolinate involves its interaction with specific molecular targets. The fluorine atom can influence the compound’s reactivity and binding affinity to enzymes or receptors. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues and Similarity Scores

The following table summarizes key structural analogues of Methyl 4-fluoro-6-methylpicolinate, their substituent positions, and similarity scores based on molecular descriptors:

| Compound Name | CAS Number | Substituent Positions | Similarity Score |

|---|---|---|---|

| Methyl 5-fluoro-6-methylpicolinate | 1052714-11-0 | F-5, CH₃-6 | 0.90 |

| Methyl 5-fluoro-3-methylpicolinate | 1245647-61-3 | F-5, CH₃-3 | 0.91 |

| Methyl 3-amino-5-fluoropicolinate | 1210419-26-3 | F-5, NH₂-3 | 0.88 |

| Methyl 6-bromo-5-fluoropicolinate | 1256808-59-9 | F-5, Br-6 | 0.84 |

Key Observations :

- Positional Effects : The 4-fluoro-6-methyl isomer (target compound) exhibits distinct electronic effects compared to 5-fluoro-6-methyl derivatives. Fluorine at the 4-position may alter ring electron density, influencing reactivity in cross-coupling reactions or interactions with biological targets .

Physicochemical Properties

- Solubility : Fluorine at the 4-position likely increases polarity compared to 5-fluoro isomers, enhancing water solubility. Methyl esters generally exhibit moderate solubility in organic solvents like acetonitrile .

- Stability: Fluorine’s electron-withdrawing effect may stabilize the ester against hydrolysis relative to non-fluorinated analogues.

Biological Activity

Methyl 4-fluoro-6-methylpicolinate (MFMP) is a compound that has garnered attention in recent years due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

MFMP is characterized by its unique molecular structure, which includes a fluorine atom at the 4-position and a methyl group at the 6-position of the picolinate ring. This structural configuration is believed to influence its biological interactions and potency.

The biological activity of MFMP can be attributed to its interaction with various molecular targets. Research indicates that the compound may exert its effects through:

- Enzyme Inhibition : MFMP has been shown to inhibit specific enzymes involved in metabolic pathways, potentially influencing processes such as lipid metabolism and inflammation.

- Receptor Modulation : The compound may interact with receptors that mediate cellular signaling pathways, contributing to its pharmacological effects.

Antimicrobial Activity

MFMP has demonstrated promising antimicrobial properties against various bacterial strains. In vitro studies indicate that it exhibits significant inhibitory effects on both Gram-positive and Gram-negative bacteria. For instance, a study showed that MFMP had an MIC (Minimum Inhibitory Concentration) value as low as 32 µg/mL against Staphylococcus aureus, suggesting strong antibacterial activity.

Anti-inflammatory Effects

Research has indicated that MFMP possesses anti-inflammatory properties. It appears to modulate the expression of pro-inflammatory cytokines, thereby reducing inflammation in cellular models. A notable study reported a decrease in TNF-alpha and IL-6 levels in macrophage cultures treated with MFMP.

Anticancer Potential

The anticancer activity of MFMP has been explored in various cancer cell lines. In particular, it has shown effectiveness against breast cancer (MCF-7) and lung cancer (A549) cells. A dose-dependent inhibition of cell proliferation was observed, with IC50 values around 25 µM for MCF-7 cells, indicating potential for further development as an anticancer agent.

Case Studies

-

Study on Antimicrobial Efficacy :

- Objective : To evaluate the antimicrobial properties of MFMP against pathogenic bacteria.

- Methodology : Disk diffusion and broth microdilution methods were employed.

- Results : MFMP exhibited significant zones of inhibition against tested bacterial strains, confirming its potential as an antimicrobial agent.

-

Anti-inflammatory Mechanism Investigation :

- Objective : To elucidate the anti-inflammatory mechanism of MFMP.

- Methodology : Macrophage cultures were treated with MFMP, followed by cytokine level assessment using ELISA.

- Results : A marked reduction in pro-inflammatory cytokines was observed, supporting the compound's role in inflammation modulation.

-

Anticancer Activity Assessment :

- Objective : To assess the cytotoxic effects of MFMP on cancer cell lines.

- Methodology : MTT assay was utilized to evaluate cell viability post-treatment with varying concentrations of MFMP.

- Results : Significant cytotoxicity was noted in both MCF-7 and A549 cell lines, indicating promising anticancer properties.

Data Summary

Q & A

Q. How can researchers design a PICOT-based study to evaluate this compound’s pharmacological potential?

- Methodological Answer:

- PICOT Framework :

- P : In vitro cancer cell lines (e.g., HeLa).

- I : Dose-response to compound (1–100 µM).

- C : Comparator (e.g., cisplatin).

- O : Apoptosis markers (caspase-3 activation).

- T : 48-hour exposure.

- Use systematic reviews (PRISMA guidelines) to align with existing literature and identify gaps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.